

# An In-depth Technical Guide to the Physicochemical Properties of Isoserine

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## Compound of Interest

Compound Name: *Isoserine*

Cat. No.: *B3427976*

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**Isoserine** (3-amino-2-hydroxypropanoic acid) is a non-proteinogenic  $\alpha$ -hydroxy- $\beta$ -amino acid, an isomer of the common amino acid serine.<sup>[1]</sup> Unlike serine, **isoserine** is not incorporated into proteins through the standard genetic code but has garnered significant interest in pharmaceutical and biotechnological fields.<sup>[1][2]</sup> It serves as a versatile chiral building block for the synthesis of various pharmaceutical compounds, including aminopeptidase N inhibitors and other complex molecules.<sup>[3][4][5]</sup> This guide provides a comprehensive overview of the core physicochemical properties of **isoserine**, detailed experimental protocols, and visual representations of relevant chemical processes.

## Core Physicochemical Properties

**Isoserine** exists as two stereoisomers, L-**isoserine** and D-**isoserine**, and as a racemic mixture, DL-**isoserine**. Its properties can vary slightly depending on the isomeric form. The quantitative data for these properties are summarized below.

## General and Computational Properties

This table summarizes the fundamental chemical identifiers and computed properties for **isoserine**.

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>7</sub> NO <sub>3</sub>	[6][7][8]
Molecular Weight	105.09 g/mol	[6][7][8][9]
IUPAC Name	3-amino-2-hydroxypropanoic acid	[8]
Synonyms	2-Hydroxy-β-alanine, 3-Aminolactic acid	[3][7]
CAS Number	632-12-2 (Isoserine), 565-71-9 (DL-Isoserine), 632-13-3 (L-Isoserine)	[3][7][8]
Appearance	White to off-white crystalline powder/solid	[3][6][10]
Hydrogen Bond Donors	3	[3]
Hydrogen Bond Acceptors	4	[3]
Rotatable Bond Count	2	[3]
Topological Polar Surface Area	83.6 Å <sup>2</sup>	[3]

## Experimental Physicochemical Data

The following table presents experimentally determined physicochemical properties for different forms of **isoserine**. These values are critical for applications in drug formulation and biochemical assays.

Property	DL-Isoserine	L-Isoserine	Source
Melting Point	235 °C (decomposes)	199-201 °C / 207-210 °C	<a href="#">[9]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[2]</a>
Boiling Point (Predicted)	386.6 ± 27.0 °C	386.6 ± 27.0 °C	<a href="#">[12]</a> <a href="#">[13]</a>
Density (Predicted)	1.415 ± 0.06 g/cm <sup>3</sup>	1.415 ± 0.06 g/cm <sup>3</sup>	<a href="#">[12]</a> <a href="#">[13]</a>
pKa <sub>1</sub> (Carboxyl Group)	2.71 ± 0.16 (Predicted)	2.72	<a href="#">[3]</a> <a href="#">[13]</a> <a href="#">[16]</a>
pKa <sub>2</sub> (Amino Group)	9.14 (at 25°C)	9.25	<a href="#">[13]</a> <a href="#">[16]</a>
Specific Optical Rotation	Not Applicable	-14.8° (c=1, H <sub>2</sub> O)	<a href="#">[2]</a>
Water Solubility	Soluble (15.3 g/L at 20°C)	Slightly soluble	<a href="#">[2]</a> <a href="#">[11]</a> <a href="#">[13]</a> <a href="#">[17]</a>
Other Solubilities	Soluble in HCl, soluble in alcohol	Slightly soluble in ethanol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[11]</a>

## Experimental Protocols & Methodologies

Accurate determination of physicochemical properties relies on robust experimental design. Below are detailed methodologies relevant to the synthesis and characterization of **isoserine**.

### Protocol 1: Synthesis and Purification of DL-Isoserine

This protocol describes a common method for synthesizing DL-**isoserine** via a nitro-aldol reaction followed by hydrogenolysis.[\[18\]](#)

Objective: To synthesize DL-**isoserine** from glyoxylic acid and nitromethane.

Materials:

- Glyoxylic acid
- Nitromethane

- Palladium on carbon (Pd/C) catalyst
- Hydrogen gas (H<sub>2</sub>) source
- Solvents (e.g., water, ethanol)
- Standard glassware for reaction, filtration, and crystallization

#### Procedure:

- Nitro-aldol Reaction: Glyoxylic acid is reacted with nitromethane to produce 2-hydroxy-3-nitropropanoic acid.[\[18\]](#) This reaction is typically carried out in an aqueous solution.
- Hydrogenolysis: The resulting 2-hydroxy-3-nitropropanoic acid is dissolved in a suitable solvent (e.g., water or ethanol).
- A catalytic amount of Pd/C is added to the solution.
- The mixture is subjected to hydrogenation (using H<sub>2</sub> gas) to reduce the nitro group to an amino group, yielding DL-**isoserine**.[\[18\]](#)
- Purification: The catalyst is removed by filtration. The resulting solution is concentrated under reduced pressure to yield the crude product.
- DL-**isoserine** is then purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to obtain a white crystalline solid.

## Protocol 2: Determination of Acid Dissociation Constants (pKa)

The pKa values of **isoserine**'s carboxylic acid and amino functional groups are determined by potentiometric titration.

Objective: To determine the pKa values of **isoserine** in an aqueous solution.

#### Materials:

- **Isoserine** sample

- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Calibrated pH meter and electrode
- Stir plate and stir bar
- Buret

#### Procedure:

- An accurately weighed sample of **isoserine** is dissolved in a known volume of deionized water.
- The solution is first acidified with a known excess of standardized HCl to ensure all functional groups are protonated.
- The solution is then titrated with the standardized NaOH solution, adding small, precise increments.
- The pH of the solution is recorded after each addition of NaOH.
- A titration curve (pH vs. volume of NaOH added) is plotted.
- The two equivalence points, corresponding to the neutralization of the excess HCl and the carboxyl group, and the neutralization of the amino group, are identified.
- The pKa values are determined from the half-equivalence points on the curve. pKa<sub>1</sub> is the pH at which half of the carboxyl groups are deprotonated, and pKa<sub>2</sub> is the pH at which half of the amino groups are deprotonated.

## Protocol 3: Measurement of Specific Optical Rotation

The chirality of L-**isoserine** is confirmed by measuring its specific optical rotation using a polarimeter.<sup>[19]</sup>

Objective: To measure the specific rotation of L-**isoserine**.

#### Materials:

- **L-isoserine** sample
- High-purity solvent (e.g., water)
- Polarimeter with a sodium D-line light source (589 nm)
- Volumetric flask and analytical balance
- Sample cell (cuvette) of a known path length

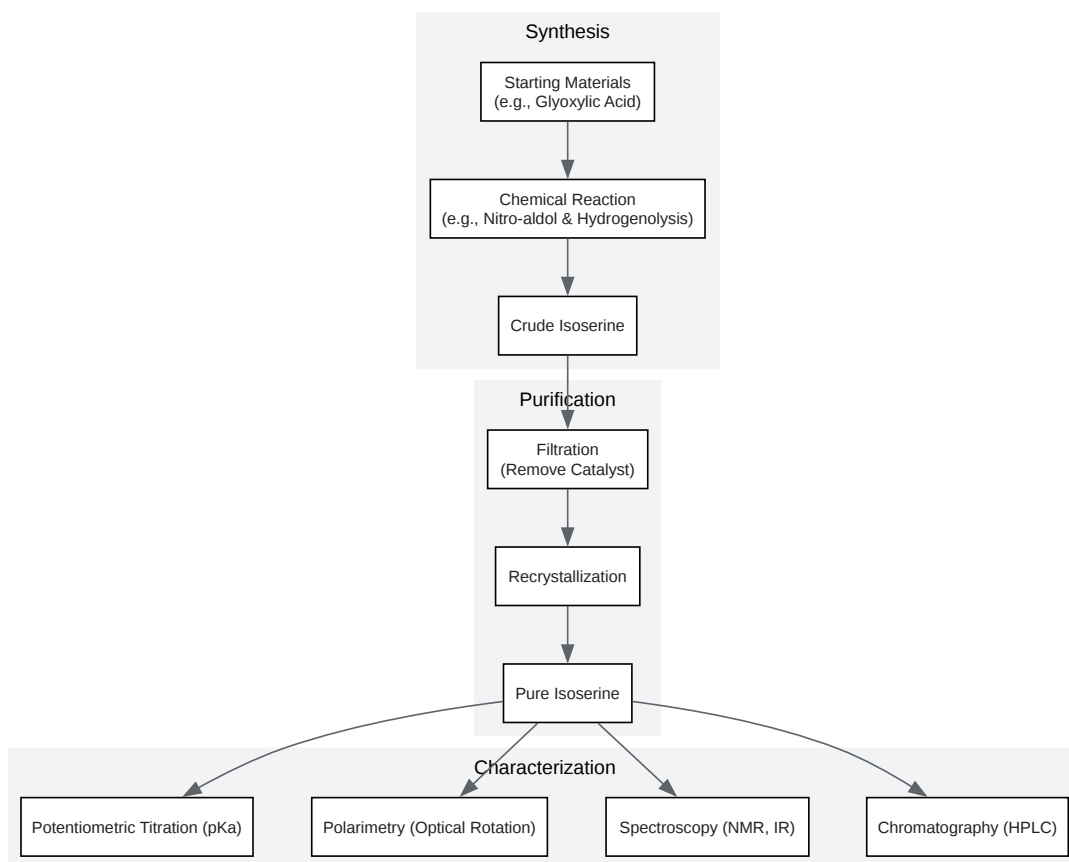
#### Procedure:

- A solution of **L-isoserine** is prepared by accurately weighing the sample and dissolving it in a precise volume of the solvent to achieve a known concentration (c), typically expressed in g/mL.<sup>[2]</sup>
- The polarimeter is calibrated using a blank (the pure solvent).
- The sample cell is filled with the **L-isoserine** solution, ensuring no air bubbles are present in the light path.
- The observed angle of rotation ( $\alpha$ ) is measured.
- The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$  where 'l' is the path length of the cell in decimeters (dm) and 'c' is the concentration in g/mL. The temperature and wavelength are also recorded. For **L-isoserine**, the rotation is expected to be levorotatory (a negative value).<sup>[2][19]</sup>

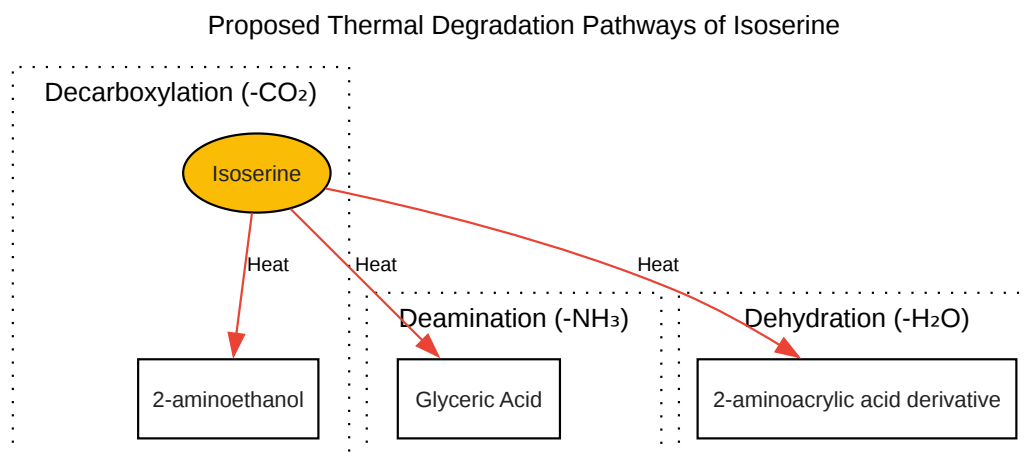
## Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual summaries of complex processes.

## General Workflow for Isoleucine Synthesis and Characterization

[Click to download full resolution via product page](#)Caption: Workflow for **Isoleucine** Synthesis and Analysis.

While specific metabolic pathways for **isoserine** are not well-documented due to its non-proteinogenic nature, potential degradation pathways under thermal stress can be proposed based on the chemistry of similar amino acids like serine.<sup>[20][21]</sup>



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Caption: Potential Thermal Degradation Routes for **Isoserine**.

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